Cyclohept-2-en-1-ol;formic acid
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Overview
Description
Cyclohept-2-en-1-ol is an organic compound with the molecular formula C7H12O. It is a seven-membered ring structure with a hydroxyl group attached to the second carbon of the double bond. Formic acid, also known as methanoic acid, is the simplest carboxylic acid with the chemical formula HCOOH. The combination of these two compounds can lead to various chemical reactions and applications in different fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclohept-2-en-1-ol can be synthesized through various methods, including the reduction of cyclohept-2-en-1-one using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). Another method involves the hydroboration-oxidation of cycloheptene, where borane (BH3) is used followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base .
Formic acid can be prepared industrially by the hydrolysis of methyl formate, which is produced from methanol and carbon monoxide. Another method involves the oxidation of formaldehyde using a catalyst such as vanadium pentoxide (V2O5) .
Chemical Reactions Analysis
Types of Reactions
Cyclohept-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to cyclohept-2-en-1-one using oxidizing agents such as pyridinium chlorochromate (PCC) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to cycloheptanol using reducing agents like sodium borohydride (NaBH4).
Formic acid undergoes reactions such as:
Dehydration: It can be dehydrated to carbon monoxide and water using concentrated sulfuric acid (H2SO4).
Reduction: Formic acid can be reduced to methanol using a catalyst like palladium on carbon (Pd/C).
Scientific Research Applications
Cyclohept-2-en-1-ol and formic acid have various applications in scientific research:
Chemistry: Cyclohept-2-en-1-ol is used as an intermediate in the synthesis of other organic compounds. Formic acid is used as a reducing agent and a source of carbon monoxide in chemical reactions.
Biology: Formic acid is used in biological research as a preservative and an antibacterial agent.
Medicine: Formic acid is used in the treatment of warts and as a component in some pharmaceutical formulations.
Industry: Cyclohept-2-en-1-ol is used in the production of fragrances and flavors.
Mechanism of Action
The mechanism of action of cyclohept-2-en-1-ol involves its interaction with various enzymes and receptors in biological systems. The hydroxyl group can form hydrogen bonds with amino acid residues in enzymes, affecting their activity. Formic acid acts as a reducing agent and can donate electrons in redox reactions. It can also inhibit the activity of certain enzymes by interacting with their active sites .
Comparison with Similar Compounds
Cyclohept-2-en-1-ol can be compared with similar compounds such as cyclohex-2-en-1-ol and cyclooct-2-en-1-ol. These compounds have similar structures but differ in the number of carbon atoms in the ring. Cyclohept-2-en-1-ol is unique due to its seven-membered ring, which imparts different chemical and physical properties compared to six- or eight-membered rings .
Formic acid can be compared with other carboxylic acids such as acetic acid and propionic acid. Formic acid is unique due to its simplicity and high reactivity, making it useful in various chemical reactions and industrial applications .
Properties
CAS No. |
63446-73-1 |
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Molecular Formula |
C8H14O3 |
Molecular Weight |
158.19 g/mol |
IUPAC Name |
cyclohept-2-en-1-ol;formic acid |
InChI |
InChI=1S/C7H12O.CH2O2/c8-7-5-3-1-2-4-6-7;2-1-3/h3,5,7-8H,1-2,4,6H2;1H,(H,2,3) |
InChI Key |
OBLSFSGLMKVBJH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C=CC1)O.C(=O)O |
Origin of Product |
United States |
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